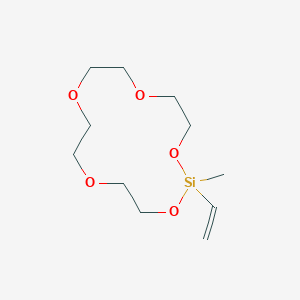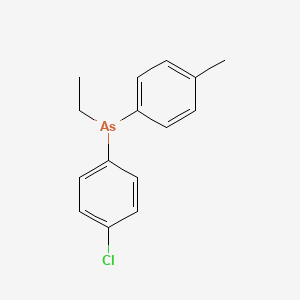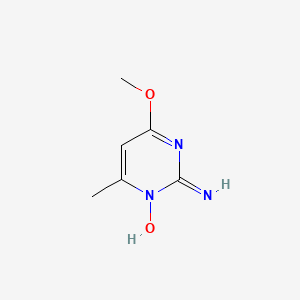![molecular formula C10H7ClO2 B14427917 [(2-Chlorophenyl)methylidene]propanedial CAS No. 82700-44-5](/img/structure/B14427917.png)
[(2-Chlorophenyl)methylidene]propanedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Chlorophenyl)methylidene]propanedial is an organic compound with the molecular formula C10H7ClO2 It is characterized by the presence of a chlorophenyl group attached to a propanedial moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chlorophenyl)methylidene]propanedial typically involves the reaction of 2-chlorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours, followed by purification through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Chlorophenyl)methylidene]propanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Amines or thiols substituted products.
Aplicaciones Científicas De Investigación
[(2-Chlorophenyl)methylidene]propanedial has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of [(2-Chlorophenyl)methylidene]propanedial involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
[(4-Chlorophenyl)methylidene]propanedial: Similar structure but with the chlorine atom at the para position.
[(2-Bromophenyl)methylidene]propanedial: Similar structure but with a bromine atom instead of chlorine.
[(2-Chlorophenyl)methylidene]butanedial: Similar structure but with an additional carbon in the propanedial moiety.
Uniqueness
[(2-Chlorophenyl)methylidene]propanedial is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
82700-44-5 |
|---|---|
Fórmula molecular |
C10H7ClO2 |
Peso molecular |
194.61 g/mol |
Nombre IUPAC |
2-[(2-chlorophenyl)methylidene]propanedial |
InChI |
InChI=1S/C10H7ClO2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-7H |
Clave InChI |
LHLOAQKWTVVLJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=C(C=O)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


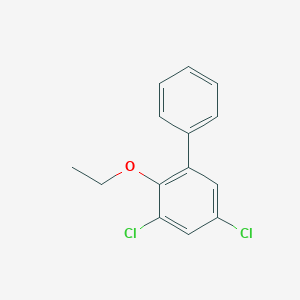
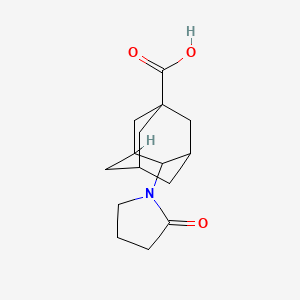
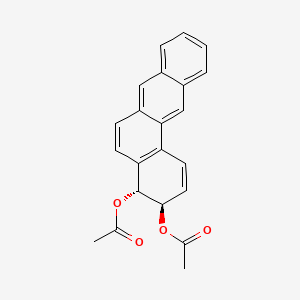


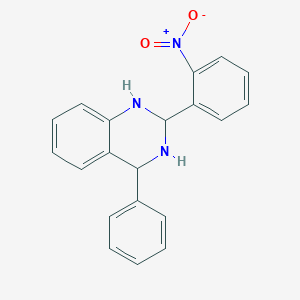
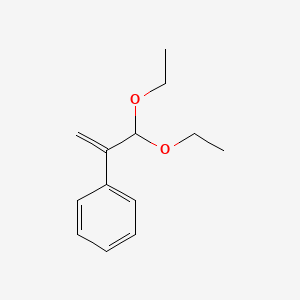
![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)

silane](/img/structure/B14427896.png)
